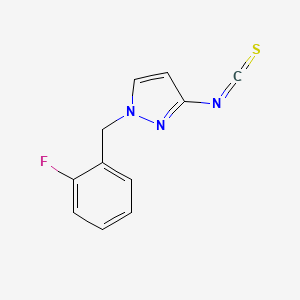

![molecular formula C11H11F6N3 B2558594 1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 861212-85-3](/img/structure/B2558594.png)

1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

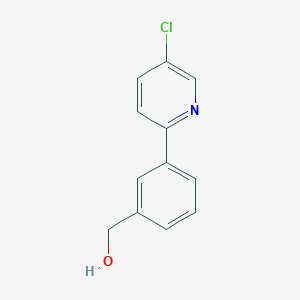

“1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It shows sympatholytic activity .

Synthesis Analysis

The synthesis of such compounds generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular formula of “1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is C11H11F6N3. Its molecular weight is 299.22.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical form of “1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine” is a beige solid .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Mekky et al. (2021) described efficient procedures for synthesizing new piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), utilizing bis(benzofuran-enaminone) as a key intermediate. This process involved reactions under microwave irradiation, highlighting the compound's utility in synthesizing complex chemical structures (Mekky, Ahmed, Sanad, & Abdallah, 2021).

Antagonist Activity

- Watanabe et al. (1992) explored the synthesis and 5-HT2 antagonist activity of certain derivatives, including those with a piperazine group, for potential therapeutic applications. Their research indicated the utility of these compounds in medical contexts, particularly as antagonists to specific receptors (Watanabe et al., 1992).

Bioactivity and Medicinal Chemistry

- Romero et al. (1994) synthesized and evaluated analogues of this compound for their inhibition of HIV-1 reverse transcriptase. This study underscores the significance of such compounds in developing treatments for viral infections (Romero et al., 1994).

- Mekky and Sanad (2020) synthesized novel compounds linked via piperazine moiety and evaluated their antibacterial and cytotoxic activities. Their research demonstrated the potential of these compounds in combating bacterial infections (Mekky & Sanad, 2020).

Computational and Theoretical Studies

- Sanad et al. (2021) conducted a study involving the synthesis of bis(enaminone) linked to benzofuran units via a piperazine spacer. The research included density functional theory calculations, providing insight into the regioselectivity of chemical reactions involving these compounds (Sanad, Ahmed, Mekky, & Abdallah, 2021).

Pharmaceutical Synthesis

- Bradbury et al. (2013) discussed the modification of a compound containing a piperazine nitrogen atom in the synthesis of AZD3514, an androgen receptor downregulator. This illustrates the role of such compounds in developing treatments for prostate cancer (Bradbury et al., 2013).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-[3,5-bis(trifluoromethyl)pyridin-2-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F6N3/c12-10(13,14)7-5-8(11(15,16)17)9(19-6-7)20-3-1-18-2-4-20/h5-6,18H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMONJLGSBFYJPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=N2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F6N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3,5-Bis(trifluoromethyl)pyridin-2-yl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)

![3'-methoxy-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2558521.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2558522.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2558523.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2558526.png)

![N-(4-methoxybenzyl)-4-[6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2558534.png)